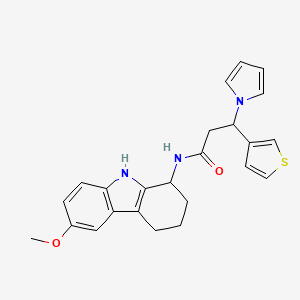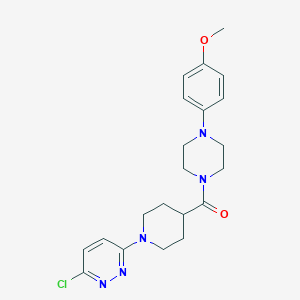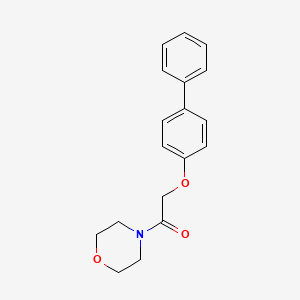![molecular formula C21H25N3O2 B10979601 [4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)
[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon ist eine komplexe organische Verbindung, die eine Cyclopentyloxygruppe aufweist, die an einen Phenylring gebunden ist, der wiederum mit einem Piperazinring verbunden ist, der mit einer Pyridin-2-yl-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung des Cyclopentyloxyphenyl-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit einem Piperazinderivat umgesetzt, um das Endprodukt zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Cyclopentanol, Phenylhalogenide und Piperazinderivate. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohlenstoff.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseanlagen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel wie Dichlormethan oder Ethanol durchgeführt.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Zielmolekülen untersucht. Sie kann als Sonde verwendet werden, um die Bindungsstellen von Enzymen oder Rezeptoren zu untersuchen und Einblicke in ihre Struktur und Funktion zu gewinnen.
Medizin
In der medizinischen Chemie wird [4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet werden. Ihre einzigartigen Eigenschaften machen sie zu einer vielseitigen Komponente in verschiedenen industriellen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von [4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von dem spezifischen Zielmolekül und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism by which [4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon: Diese Verbindung ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig.
[4-(Cyclopentyloxy)phenyl][4-(pyridin-3-yl)piperazin-1-yl]methanon: Eine ähnliche Verbindung mit einer Pyridin-3-yl-Gruppe anstelle von Pyridin-2-yl.
[4-(Cyclopentyloxy)phenyl][4-(pyridin-4-yl)piperazin-1-yl]methanon: Eine weitere Variante mit einer Pyridin-4-yl-Gruppe.
Einzigartigkeit
Die Einzigartigkeit von [4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanon liegt in seiner spezifischen strukturellen Anordnung, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C21H25N3O2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(4-cyclopentyloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H25N3O2/c25-21(17-8-10-19(11-9-17)26-18-5-1-2-6-18)24-15-13-23(14-16-24)20-7-3-4-12-22-20/h3-4,7-12,18H,1-2,5-6,13-16H2 |
InChI-Schlüssel |
MEJHTKVHJKWQFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10979519.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)
![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)


![N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979560.png)
![3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10979570.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10979572.png)
methanone](/img/structure/B10979588.png)
![N-[2-(4-hydroxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10979600.png)
